molecular formula C12H9F3N2O B2853960 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine CAS No. 1552724-02-3

4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine

Cat. No.: B2853960
CAS No.: 1552724-02-3
M. Wt: 254.212
InChI Key: RGAITLQZJWHHKF-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine typically involves the following steps:

    Formation of the Trifluoromethoxyphenyl Intermediate: This step involves the introduction of the trifluoromethoxy group to a phenyl ring. One common method is the reaction of phenol with trifluoromethyl iodide in the presence of a base.

    Coupling with Pyridine: The trifluoromethoxyphenyl intermediate is then coupled with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, cost, and environmental impact. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine is unique due to the combination of the trifluoromethoxy group and the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)18-9-3-1-8(2-4-9)10-5-6-17-7-11(10)16/h1-7H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAITLQZJWHHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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